
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, along with an ethanone group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2,6-dihydroxypyridine with ethanoyl chloride under appropriate reaction conditions . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Fluorinated pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its fluorinated structure can enhance the stability and bioavailability of the final products.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom at the 4-position can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group at the 6-position can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.
Comparación Con Compuestos Similares
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoropyridin-2-yl)ethanone: This compound lacks the hydroxyl group at the 6-position, which can affect its chemical reactivity and biological activity.
1-(5-Fluoro-pyridin-2-yl)-ethanone: This compound has the fluorine atom at the 5-position instead of the 4-position, leading to different electronic and steric effects.
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
6-acetyl-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
Clave InChI |
JPXIUKCXXQRBQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


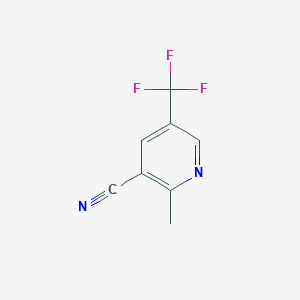
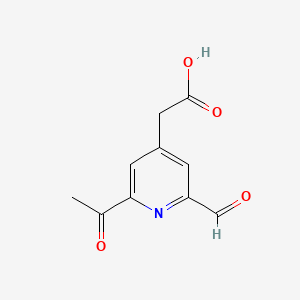
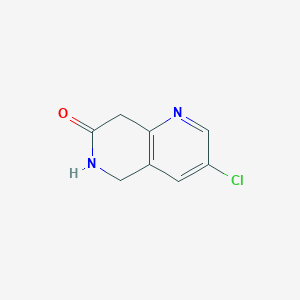



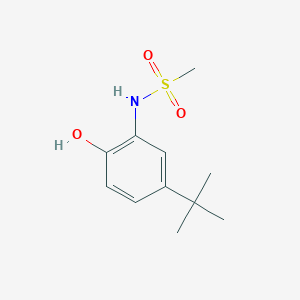
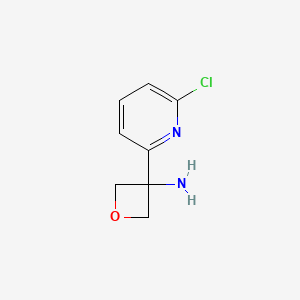
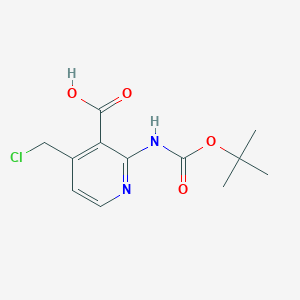
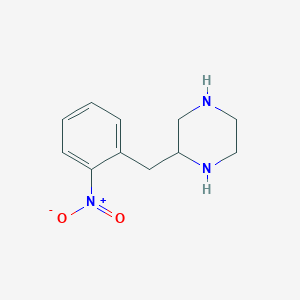

![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)


